molecular formula C12H17Cl2NO B6265491 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride CAS No. 68808-86-6

4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride

Cat. No.: B6265491
CAS No.: 68808-86-6
M. Wt: 262.17 g/mol
InChI Key: UHMIYZWVRUWKOC-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry due to its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorophenyl)methyl]piperidin-4-ol hydrochloride
  • 4-(4-chlorophenyl)piperidin-4-ol

Uniqueness

4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in drug design and development .

Properties

CAS No.

68808-86-6

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]piperidin-4-ol;hydrochloride

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H

InChI Key

UHMIYZWVRUWKOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)Cl)O.Cl

Purity

95

Origin of Product

United States

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